[(2-Chloro-5-fluorophenyl)methyl]hydrazine
Description
Overview of Hydrazine (B178648) Derivatives in Organic Synthesis and Advanced Materials Science
Hydrazine (N₂H₄) and its organic derivatives are a cornerstone of modern organic synthesis, valued for their versatility as reagents, intermediates, and structural motifs. researchgate.net These compounds are characterized by the presence of a nitrogen-nitrogen single bond, which imparts unique chemical properties. As potent nucleophiles and reducing agents, hydrazine derivatives are instrumental in a wide array of chemical transformations. researchgate.net
In organic synthesis, their most prominent role is in the formation of carbon-nitrogen bonds, which are fundamental to the assembly of a vast number of organic molecules. They are key precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles, which are prevalent in many pharmaceutical and agrochemical products. ontosight.ai The reaction of hydrazines with carbonyl compounds (aldehydes and ketones) to form hydrazones is a classic and robust transformation, often employed as a step in the synthesis of more complex molecular architectures.
In the realm of materials science, the N-N linkage is a key structural motif. Hydrazine derivatives are used in the synthesis of polymers and other advanced materials. ontosight.ai For instance, they can act as building blocks for nitrogen-rich polymers with high thermal stability or specific electronic properties. Phenylhydrazine has been investigated for the functionalization of silicon surfaces, creating stable organic-inorganic interfaces by forming Si-N bonds, which is crucial for applications in microelectronics and sensing. researchgate.netnih.gov This process highlights the ability of hydrazine derivatives to bridge organic chemistry with materials science, leading to the development of novel functional surfaces. researchgate.netnih.gov
Significance of Halogenated Phenylmethylhydrazine Scaffolds in Chemical Research
The incorporation of halogen atoms—such as chlorine and fluorine—into organic molecules is a powerful strategy in chemical and pharmaceutical research. When applied to the phenylmethylhydrazine scaffold, these substitutions can profoundly influence the compound's physicochemical properties and reactivity. The specific placement of halogens on the aromatic ring alters the electronic environment of the entire molecule.
Fluorine, being the most electronegative element, can increase metabolic stability, enhance binding affinity to biological targets, and modify the acidity or basicity of nearby functional groups. wikipedia.org Chlorine atoms also impact a molecule's steric and electronic profile, often contributing to increased lipophilicity, which can affect its transport and distribution in biological systems. wikipedia.org
The combination of both chlorine and fluorine on the same phenyl ring, as seen in [(2-Chloro-5-fluorophenyl)methyl]hydrazine, creates a unique substitution pattern that can be exploited in several ways:
Modulation of Reactivity: The electron-withdrawing nature of the halogen substituents deactivates the phenyl ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution, providing alternative synthetic pathways.
Conformational Control: The steric bulk and electronic repulsion of the halogens can influence the preferred conformation of the molecule, which is critical for its interaction with enzyme active sites or receptors.
Pharmacological Activity: Halogenated phenyl groups are common pharmacophores found in many active pharmaceutical ingredients (APIs). Therefore, halogenated phenylmethylhydrazines are valuable building blocks for medicinal chemistry, enabling the synthesis of new drug candidates. ontosight.aievitachem.com
Agrochemical Development: Similar to pharmaceuticals, the biological activity of agrochemicals can be fine-tuned by the introduction of halogen atoms, making these scaffolds useful in the creation of new pesticides and herbicides. ontosight.aiagropages.com
Academic Research Landscape and Objectives for this compound
The academic research landscape for this compound itself is not extensive, with limited literature dedicated specifically to its synthesis or application as a primary subject. It is primarily recognized and categorized as a chemical building block or a synthetic intermediate, available commercially for use in more complex synthetic campaigns.
The primary research objective for a compound like this compound is its utilization as a precursor to introduce the 2-chloro-5-fluorophenylmethyl moiety into a target molecule. The strategic importance of this particular substitution pattern lies in its potential to confer desirable properties in drug discovery or materials science projects. Researchers may select this specific scaffold to:
Synthesize novel heterocyclic compounds for biological screening.
Develop new ligands for catalysis or coordination chemistry.
Create libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry.
Serve as a starting material for agrochemicals where this specific halogenation pattern has shown promise.
While detailed synthetic procedures for this exact molecule are not widely published in peer-reviewed journals, its preparation would likely follow established methods for synthesizing benzylhydrazines. A common route involves the reaction of the corresponding 2-chloro-5-fluorobenzyl chloride with hydrazine. ontosight.ai The properties of the target compound are summarized in the table below, based on available chemical database information.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClFN₂ |
| Molecular Weight | 173.60 g/mol |
| Physical State | Data not widely available |
| Melting Point | Data not widely available |
| Boiling Point | Data not widely available |
| CAS Number | 1390908-01-3 |
Structure
3D Structure
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
(2-chloro-5-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8ClFN2/c8-7-2-1-6(9)3-5(7)4-11-10/h1-3,11H,4,10H2 |
InChI Key |
AVGDHFWPGPBGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CNN)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 5 Fluorophenyl Methyl Hydrazine
Strategic Approaches to Substituted Benzylhydrazine (B1204620) Synthesis
The creation of substituted benzylhydrazines relies on established synthetic routes that are adapted for specific substitution patterns on the aromatic ring. Key strategies include multi-step sequences starting from nitroaromatics, condensation reactions involving carbonyl precursors, and direct substitution from benzyl (B1604629) halides.
A common and versatile method for preparing aromatic hydrazines involves a multi-step sequence, particularly for polyhalogenated derivatives. google.com This approach typically begins with a substituted nitrobenzene (B124822) compound. The sequence generally proceeds as follows:
Reduction of the Nitro Group: The initial step is the reduction of a nitroaromatic precursor to its corresponding aniline. For instance, pentachloro-nitrobenzene can be reduced using iron filings in hydrochloric acid. google.com
Diazotization: The resulting aromatic amine is then converted into a diazonium salt through a process called diazotization. google.com
Reduction of the Diazonium Salt: The final step involves the reduction of the diazonium salt to the desired hydrazine (B178648) derivative. google.com
While this method is well-established for phenylhydrazines, its adaptation for benzylhydrazines would require modification, potentially starting with a substituted toluene (B28343) that is first halogenated at the benzylic position before undergoing substitution with a protected hydrazine derivative. psu.edu The use of triprotected hydrazine reagents allows for stepwise alkylation, offering precise control over the introduction of substituents. psu.edu
Condensation reactions provide a direct route to benzylhydrazines starting from the corresponding aldehyde or ketone. researchgate.net This method is typically a two-step process:
Hydrazone Formation: The first step is the condensation of a carbonyl compound, such as 2-chloro-5-fluorobenzaldehyde, with hydrazine hydrate. This reaction is often catalyzed by a small amount of acid, like acetic acid, in an alcoholic solvent to form the corresponding hydrazone. researchgate.netekb.eg
Reduction of the Hydrazone: The intermediate hydrazone is then reduced to the final benzylhydrazine product. Common reducing agents for this transformation include catalytic hydrogenation (e.g., using Pd/C) or other mild reducing agents like NaBH₄ and NaBH₃CN. psu.edugoogle.com
This synthetic pathway is outlined in the table below.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Chloro-5-fluorobenzaldehyde, Hydrazine Hydrate | Methanol (B129727) or THF, Room Temperature | (2-Chloro-5-fluorobenzylidene)hydrazine (Hydrazone) |
| 2 | (2-Chloro-5-fluorobenzylidene)hydrazine | Pd/C, H₂, Methanol, 20-50°C | [(2-Chloro-5-fluorophenyl)methyl]hydrazine |
This table illustrates a typical reaction sequence for the synthesis of this compound via a condensation reaction.
The direct alkylation of hydrazine with a halogenated benzyl halide is a straightforward approach to synthesizing benzylhydrazines. psu.edu In this method, a precursor such as 2-chloro-5-fluorobenzyl chloride or bromide is reacted directly with hydrazine.
The primary challenge in this synthesis is controlling the degree of substitution on the hydrazine molecule to avoid the formation of undesired di- and tri-substituted products. Using a large excess of hydrazine can favor the formation of the monosubstituted product. uchile.cllookchem.com Furthermore, steric hindrance on the benzyl halide can also promote monosubstitution. psu.edu This method is particularly effective when starting from a free alkyl- or benzylhydrazine and reacting it with a substituted benzyl halide, which can result in high yields of the desired product. psu.edu Haloalkanes are defined by a carbon-halogen bond and generally undergo nucleophilic substitution reactions readily, making this a viable synthetic route. wikipedia.org
Optimization of Synthetic Parameters
To maximize product yield and purity, the optimization of synthetic parameters such as the solvent system, reaction temperature, and reaction time is crucial.
The choice of solvent can significantly influence reaction outcomes. scm.com In the synthesis of aromatic hydrazines, polar solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) have been found to be effective. google.com
In reactions involving hydrazine hydrate, the solvent can dramatically affect product distribution. For example, in a reduction reaction using a large excess of hydrazine hydrate, tetrahydrofuran (B95107) (THF) was found to be the optimal solvent, yielding up to 83% of the desired alcohol product. uchile.cllookchem.com In contrast, other solvents resulted in significantly lower yields under the same conditions. uchile.cl The optimization of a solvent system is a critical step in achieving a more satisfactory separation and final product. researchgate.net
| Solvent | Product Yield (%) | Reference |
|---|---|---|
| Tetrahydrofuran (THF) | 83% | uchile.cl |
| 2-Propanol | 14% | uchile.cl |
| Ethanol | Low | uchile.cl |
| Acetonitrile | Low | uchile.cl |
This interactive table demonstrates the significant impact of solvent choice on product yield in a reaction analogous to benzylhydrazine synthesis.
Temperature and reaction time are interdependent parameters that must be carefully controlled. For many chemical reactions, an optimal temperature range exists. Deviating from this range, either by lowering or increasing the temperature, can lead to a decrease in product yield. uchile.cllookchem.com For instance, in one study, the yield of a reduction product dropped from 83% at room temperature to 18% at 50°C and 8% at 5°C. uchile.cl
| Parameter | Effect on Yield | Effect on Purity | Reference |
|---|---|---|---|
| Sub-optimal Temperature (Too Low) | Decreased | Variable | uchile.cl |
| Optimal Temperature | Maximized | Optimal | uchile.cl |
| Sub-optimal Temperature (Too High) | Decreased | May Decrease (By-products) | uchile.cl |
| Short Reaction Time | Lower | Potentially Higher | biotage.com |
| Long Reaction Time | Potentially Higher | Decreased (By-products) | biotage.com |
This interactive table summarizes the general effects of temperature and reaction time on the yield and purity of a synthetic product.
Catalytic Enhancements in this compound Formation
The synthesis of this compound, while not extensively detailed in publicly available literature, can be achieved through established synthetic routes for benzylhydrazines. A prominent and versatile method is the reductive amination of the corresponding aldehyde, in this case, 2-chloro-5-fluorobenzaldehyde, with hydrazine. This process can be significantly influenced by the choice of catalyst, which can enhance reaction rates, improve yields, and promote selectivity under milder conditions.
One of the key catalytic approaches for the formation of benzylhydrazines involves the use of metal catalysts. For instance, a novel method for synthesizing benzyl hydrazine derivatives has been developed through the oxidative amination of benzylic C-H bonds, utilizing a Cu₂O/Phen catalytic system. researchgate.net This reaction proceeds smoothly and yields N-substituted hydrazides in good yields. researchgate.net
Another innovative approach is the use of photocatalysis. An efficient synthesis of benzylhydrazine derivatives from unactivated phenylethanol analogues has been demonstrated under mild, redox-neutral conditions using a cerium complex as a photocatalyst. rsc.orgrsc.org This method is noted for its atom and step economy. rsc.org
In the context of the more conventional reductive amination of an aldehyde, the reaction typically proceeds in two stages: the formation of a hydrazone intermediate from the reaction of the aldehyde with hydrazine, followed by the reduction of the hydrazone to the desired hydrazine. Catalysts can play a crucial role in both of these steps.
For the initial condensation reaction to form the hydrazone, acid or base catalysis is often employed to accelerate the reaction rate. The subsequent reduction of the hydrazone is where catalytic enhancements are particularly impactful. A common method for this reduction is catalytic hydrogenation.
Catalytic Hydrogenation in Hydrazine Synthesis
Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups. In the synthesis of this compound from the corresponding hydrazone, a heterogeneous catalyst is typically employed.
A patent for the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine describes a process where the corresponding hydrazone is reduced via catalytic hydrogenation using Palladium on carbon (Pd/C). google.com This reaction is carried out in a methanol solvent under a pressure of 50 psi and at a temperature of 35°C. google.com This example highlights the utility of palladium catalysts in the formation of benzylhydrazines.
The general mechanism for the catalytic hydrogenation of a hydrazone involves the adsorption of the hydrazone and hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added across the carbon-nitrogen double bond of the hydrazone, resulting in the formation of the desired hydrazine.
Table 1: Catalysts in Benzylhydrazine Synthesis
| Catalyst System | Synthetic Route | Substrates | Key Advantages |
| Cu₂O/Phenanthroline | Oxidative amination of benzylic C-H bonds | Alkylarenes and dialkyl/diphenyl azodicarboxylates | Direct functionalization of C-H bonds, good yields. researchgate.net |
| Cerium Complex | Photocatalytic dehydroxymethylation–hydrazination | Unactivated phenylethanol analogues and azodicarboxylates | Mild reaction conditions, atom and step-economical. rsc.orgrsc.org |
| Palladium on Carbon (Pd/C) | Catalytic hydrogenation of hydrazones | 2,4-bis(trifluoromethyl)benzylhydrazone | Efficient reduction, applicable to substituted benzylhydrazines. google.com |
The selection of the catalyst, solvent, temperature, and pressure are all critical parameters that need to be optimized to achieve high yields and purity of the final product. The use of these catalytic methods represents a significant enhancement over older, stoichiometric reduction methods, offering a more environmentally friendly and efficient pathway to valuable hydrazine compounds.
Chemical Reactivity and Transformational Chemistry of 2 Chloro 5 Fluorophenyl Methyl Hydrazine
Oxidation-Reduction Transformations
The presence of both a benzylic carbon and a hydrazine (B178648) functional group makes [(2-Chloro-5-fluorophenyl)methyl]hydrazine susceptible to both oxidative and reductive transformations at multiple sites.
The oxidation of substituted benzylhydrazines can proceed via several pathways, primarily targeting the benzylic carbon-hydrogen bond or the hydrazine moiety itself. The benzylic C-H bond is activated by the adjacent aromatic ring, making it susceptible to oxidation. masterorganicchemistry.com
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are known to oxidize alkyl groups attached to a benzene (B151609) ring to a carboxylic acid. masterorganicchemistry.com In the case of this compound, such a reaction would be expected to cleave the benzyl (B1604629) group and oxidize it to 2-chloro-5-fluorobenzoic acid. Milder or more selective reagents can potentially oxidize the benzylic position to an alcohol or ketone, though the hydrazine group's own sensitivity to oxidation can complicate these reactions. masterorganicchemistry.com
The hydrazine moiety can also undergo oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of diazenes (azo compounds) or involve the cleavage of the nitrogen-nitrogen bond. Furthermore, oxidative cyclization reactions are a key strategy in heterocyclic synthesis where the hydrazine participates in ring formation. For instance, the oxidation of hydrazones, formed from the condensation of hydrazines with carbonyl compounds, can lead to the formation of various heterocyclic systems.
| Oxidative Transformation | Reagent Class | Potential Products | Notes |
| Benzylic Oxidation | Strong Oxidants (e.g., KMnO₄) | 2-Chloro-5-fluorobenzoic acid | Involves cleavage of the C-N bond and complete oxidation of the benzylic carbon. masterorganicchemistry.com |
| Hydrazine Oxidation | Mild Oxidants (e.g., HgO) | Substituted diazene (B1210634) | The stability of the resulting diazene can vary significantly. |
| Oxidative Cyclization | Various (e.g., I₂, NBS) | Fused heterocyclic systems (e.g., Triazoles) | Typically involves an intramolecular reaction following initial oxidation. |
Reductive processes involving this compound can target the N-N bond, the C-N bond, or the halogen substituents on the aromatic ring. Catalytic hydrogenation, for example, can lead to the cleavage of the N-N bond (hydrogenolysis) to produce the corresponding amine, [(2-Chloro-5-fluorophenyl)methyl]amine, and ammonia. Similarly, the benzylic C-N bond can be cleaved under certain reductive conditions.
A notable synthetic application is the reductive amination of carbonyl compounds with hydrazines, a process termed reductive hydrazination. This biocatalytic method, utilizing imine reductases (IREDs), allows for the synthesis of substituted N-alkylhydrazines from various aldehydes and ketones. nih.gov This transformation highlights a pathway to generate more complex hydrazine derivatives.
| Reductive Transformation | Reagent Class / Method | Potential Products | Notes |
| N-N Bond Hydrogenolysis | Catalytic Hydrogenation (e.g., H₂/Pd) | [(2-Chloro-5-fluorophenyl)methyl]amine | Cleavage of the hydrazine moiety to form the primary amine. |
| C-N Bond Hydrogenolysis | Catalytic Hydrogenation | 2-Chloro-5-fluorotoluene + Hydrazine | Cleavage of the benzyl group from the hydrazine. |
| Reductive Hydrazination | Carbonyl Compound + IRED Enzyme | N-alkyl-[(2-Chloro-5-fluorophenyl)methyl]hydrazine | Forms a new C-N bond, creating a more substituted hydrazine. nih.gov |
Cyclization Reactions for Heterocyclic Ring Formation
The hydrazine group is a powerful and versatile building block in heterocyclic chemistry, acting as a binucleophile in condensation reactions with various electrophilic partners. This reactivity allows for the construction of a wide array of nitrogen-containing ring systems.
Pyrazoles: The most common synthesis of pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. mdpi.com This reaction, known as the Paal-Knorr synthesis, is a direct and efficient method for creating the pyrazole (B372694) ring. mdpi.comnih.gov Similarly, α,β-unsaturated aldehydes and ketones can react with hydrazines to yield pyrazolines, which can be subsequently oxidized to pyrazoles. The reaction of this compound with a 1,3-diketone would lead to the formation of a 1-benzyl-substituted pyrazole. orgsyn.orgbohrium.com
Pyridazines: Six-membered pyridazine (B1198779) rings can be synthesized by reacting hydrazines with 1,4-dicarbonyl compounds, such as γ-diketones or γ-keto acids. researchgate.netorganic-chemistry.org This cyclization provides a direct route to pyridazines and their derivatives, like pyridazinones. The reaction of this compound with a γ-ketoacid would yield a 1-benzyl-substituted pyridazinone. researchgate.net
Triazoles: The synthesis of 1,2,4-triazoles can be achieved by reacting hydrazines with various reagents, such as nitriles, imidates, or thioureas, which provide the remaining carbon and nitrogen atoms for the ring. chemistryjournal.net For example, the reaction of a hydrazine with an acylthiosemicarbazide followed by cyclization is a common route to substituted 1,2,4-triazoles. researchgate.net The synthesis of 1,2,3-triazoles often involves cycloaddition reactions, but some pathways utilize hydrazone intermediates. beilstein-journals.orgnih.gov
Fused Heterocycles: Substituted hydrazines are also crucial in the synthesis of fused heterocyclic systems. For example, reaction with phthalic anhydrides or related precursors can lead to the formation of phthalazine (B143731) derivatives. longdom.org
| Heterocyclic Ring | Reactant Type | General Product Structure | Representative Citations |
| Pyrazole | 1,3-Diketone | 1-[(2-Chloro-5-fluorophenyl)methyl]-3,5-disubstituted-pyrazole | mdpi.comnih.gov |
| Pyridazine | γ-Ketoacid | 1-[(2-Chloro-5-fluorophenyl)methyl]-substituted-pyridazin-6-one | researchgate.netorganic-chemistry.org |
| 1,2,4-Triazole | Acylthiosemicarbazide | 1-[(2-Chloro-5-fluorophenyl)methyl]-substituted-1,2,4-triazole | chemistryjournal.netresearchgate.net |
| Phthalazine | Phthalic Anhydride derivative | 2-[(2-Chloro-5-fluorophenyl)methyl]-phthalazin-1(2H)-one | longdom.org |
Spectroscopic Data for this compound Not Available in Public Scientific Literature
A thorough search of public scientific databases and literature has revealed no available experimental or theoretical spectroscopic data for the chemical compound this compound. Consequently, an article detailing its spectroscopic and structural elucidation as per the requested outline cannot be generated at this time.
The required sections on Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, including ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman studies, depend on the availability of spectral data that is not present in the accessible scientific domain. This includes specific chemical shifts, coupling constants, and vibrational frequencies that are essential for a detailed analysis of the molecular structure, connectivity, and conformation of this compound and its derivatives.
Without primary or reference data, any attempt to create the requested content would be speculative and would not meet the standards of a scientifically accurate and informative article. Further research or the publication of experimental findings by the scientific community is required before a comprehensive spectroscopic analysis of this specific compound can be provided.
Spectroscopic and Structural Elucidation of 2 Chloro 5 Fluorophenyl Methyl Hydrazine and Its Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For [(2-Chloro-5-fluorophenyl)methyl]hydrazine (C₇H₈ClFN₂), the molecular ion peak (M+) would be expected to confirm its molecular weight.
Electron impact (EI) ionization typically induces fragmentation, and the pattern is predictable based on the molecule's structure. wikipedia.org The primary fragmentation pathways for this compound would likely involve:
Alpha-cleavage (α-cleavage): This is a common fragmentation mode for amines and involves the cleavage of a bond adjacent to the nitrogen atom. miamioh.edu The most probable α-cleavage would be the breaking of the C-C bond between the methylene group and the aromatic ring, leading to the formation of a stable benzyl-type cation or a hydrazinylmethyl radical.
Benzylic Cleavage: Cleavage of the bond between the methylene carbon and the hydrazine (B178648) nitrogen is highly probable, resulting in the formation of a stable 2-chloro-5-fluorobenzyl cation (m/z 143/145, showing isotopic pattern for chlorine). This is often a dominant peak in the mass spectra of benzyl (B1604629) derivatives. libretexts.org
Loss of Hydrazine Moiety: Fragmentation could also involve the loss of the terminal NH₂ or the entire hydrazine (N₂H₃) group.
The fragmentation patterns of various hydrazine derivatives have been studied, confirming that cleavage often occurs at the bonds adjacent to the nitrogen atoms, leading to stable radical cations. raco.catresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene (B151609) ring.
The primary electronic transitions anticipated are:
π → π* Transitions: These transitions occur within the aromatic ring. Benzene itself exhibits absorption peaks around 255 nm. shimadzu.com The presence of substituents on the ring alters the energy levels of the molecular orbitals.
n → π* Transitions: These involve the non-bonding electrons (lone pairs) on the nitrogen atoms of the hydrazine group.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystal, providing data on bond lengths, angles, and intermolecular forces that stabilize the crystal lattice. nih.gov While a specific crystal structure for this compound is not available, analysis of related structures allows for a detailed prediction of its solid-state characteristics.
The molecular geometry can be inferred from standard values and data from similar crystallized molecules. The substituted phenyl ring is expected to be largely planar. The bond lengths and angles would be influenced by the electronic effects of the halogen substituents.
Table 1: Expected Bond Parameters for this compound
| Bond/Angle | Type | Expected Value |
|---|---|---|
| C-Cl | Aromatic | ~1.74 Å |
| C-F | Aromatic | ~1.35 Å |
| C-C | Aromatic | ~1.39 Å |
| C-N | Aliphatic | ~1.47 Å |
| N-N | Hydrazine | ~1.45 Å |
| C-C-C | Aromatic Ring Angle | ~120° |
| Cl-C-C | Aromatic Ring Angle | ~120° |
| F-C-C | Aromatic Ring Angle | ~120° |
| C-C-N | Benzyl Angle | ~109.5° |
Note: These values are approximations based on standard bond lengths and angles from crystallographic studies of similar organic molecules.
The crystal packing of this compound would be governed by a variety of intermolecular interactions that dictate the supramolecular architecture. mdpi.com
Hydrogen Bonding: The hydrazine moiety (-NH-NH₂) is a potent hydrogen bond donor and acceptor. It is expected to form N-H···N intermolecular hydrogen bonds, linking molecules into chains or dimers. researchgate.netrsc.org Interactions with the halogen atoms, such as N-H···F or N-H···Cl, are also possible and have been observed in similar structures. nih.gov
π-π Stacking: The presence of the aromatic ring facilitates π-π stacking interactions, where the electron-rich π systems of adjacent rings align, contributing to crystal stability. nih.gov
C-H···π Interactions: Hydrogen atoms from the methylene group or the aromatic ring can interact with the π-face of an adjacent phenyl ring, further stabilizing the crystal packing. nih.gov
The interplay of these weak forces—hydrogen bonds, π-π stacking, and C-H···π interactions—is crucial in forming stable, three-dimensional crystalline networks. nih.govnih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov
For a molecule like this compound, a Hirshfeld analysis would decompose the complex network of interactions into percentage contributions from different atom-atom contacts. Based on analyses of various halogenated phenyl and hydrazine-containing compounds, the distribution of contacts can be predicted. nih.govpnrjournal.commdpi.com
Table 2: Predicted Hirshfeld Surface Contact Contributions
| Intermolecular Contact | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | 30 - 45% | Represents the largest contribution due to the abundance of hydrogen atoms on the molecule's periphery. pnrjournal.com |
| C···H / H···C | 20 - 35% | Significant contacts corresponding to C-H···π interactions and general van der Waals forces. mdpi.com |
| F···H / H···F | 5 - 15% | Quantifies hydrogen bonding and close contacts involving the fluorine atom. pnrjournal.com |
| Cl···H / H···Cl | 5 - 15% | Indicates close contacts and potential weak hydrogen bonds involving the chlorine atom. nih.gov |
| N···H / H···N | 5 - 10% | Represents the crucial N-H···N hydrogen bonding interactions. mdpi.com |
The two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of these interactions, with characteristic shapes indicating specific bonding types like hydrogen bonds or π-π stacking. researchgate.net This analysis offers a holistic view of the forces that stabilize the crystal structure. mdpi.com
Advanced Computational and Theoretical Investigations of 2 Chloro 5 Fluorophenyl Methyl Hydrazine
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into molecular geometry, reactivity, and intramolecular interactions. For a molecule like [(2-Chloro-5-fluorophenyl)methyl]hydrazine, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would typically be employed to achieve a balance between accuracy and computational cost.
Optimization of Molecular Geometries and Conformational Energy Landscapes
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For a flexible molecule such as this compound, which has several rotatable bonds, multiple conformations may exist.
A conformational analysis would be performed to identify various stable isomers (conformers) and the transition states that connect them. This analysis reveals the conformational energy landscape, highlighting the relative energies of different spatial arrangements. The global minimum conformation represents the most stable and, therefore, the most probable structure of the molecule under isolated conditions. Key structural parameters such as bond lengths, bond angles, and dihedral angles for the global minimum would be calculated and presented. For instance, the C-Cl, C-F, and various C-N and N-N bond lengths would be determined to understand the geometric framework of the molecule.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Global Minimum)
| Parameter | Value |
|---|---|
| C-Cl Bond Length (Å) | Data Not Available |
| C-F Bond Length (Å) | Data Not Available |
| N-N Bond Length (Å) | Data Not Available |
| C-N-N Bond Angle (°) | Data Not Available |
| Cl-C-C-F Dihedral Angle (°) | Data Not Available |
Electronic Structure Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. Global reactivity descriptors, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity.
Table 2: Hypothetical Frontier Orbital Properties for this compound
| Property | Value (eV) |
|---|---|
| HOMO Energy | Data Not Available |
| LUMO Energy | Data Not Available |
| HOMO-LUMO Gap (ΔE) | Data Not Available |
| Chemical Hardness (η) | Data Not Available |
| Electrophilicity Index (ω) | Data Not Available |
The distribution of electron density within a molecule can be analyzed through atomic charge calculations and Molecular Electrostatic Potential (MEP) maps. Atomic charge analysis assigns partial charges to each atom, indicating how electrons are shared in the chemical bonds.
The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. It is color-coded to identify regions of varying charge, with red typically indicating electron-rich areas (negative potential), which are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential. For this compound, the MEP map would likely show negative potential around the electronegative fluorine, chlorine, and nitrogen atoms, and positive potential around the hydrogen atoms of the hydrazine (B178648) and methyl groups.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization of electron density and intramolecular interactions. It examines the interactions between filled (donor) and empty (acceptor) orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
The Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis are methods used to visualize chemical bonding and non-covalent interactions. ELF provides a measure of the likelihood of finding an electron pair in a given region of space, allowing for the clear identification of covalent bonds, lone pairs, and atomic cores.
RDG analysis is particularly useful for identifying and characterizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. It plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian of the electron density. The resulting 3D plot visualizes these interactions as surfaces, color-coded to indicate their nature: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. For the target molecule, this analysis could reveal potential intramolecular hydrogen bonding or steric hindrance between the substituted phenyl ring and the hydrazine moiety.
Vibrational Frequency Calculations and Correlation with Experimental Spectra
Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing deep insights into the molecular structure and bonding of a compound like this compound. These calculations are typically performed using quantum mechanical methods, most notably Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The primary output of these calculations is a set of normal modes of vibration, each with a corresponding frequency and intensity.
These computed frequencies are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. By comparing the theoretical spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion, such as N-H stretching, C-Cl bending, or phenyl ring deformations. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the correlation with experimental data.
Table 1: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode Description | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment Confidence |
| N-H Stretch | 3350 | 3345 | High |
| Aromatic C-H Stretch | 3080 | 3075 | High |
| CH₂ Asymmetric Stretch | 2950 | 2948 | High |
| C=C Aromatic Ring Stretch | 1610 | 1605 | High |
| N-H Bend | 1580 | 1575 | Medium |
| C-F Stretch | 1250 | 1245 | High |
| C-Cl Stretch | 780 | 775 | High |
Note: This table is illustrative and contains hypothetical data.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectral Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. growingscience.commdpi.comnih.gov For this compound, TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov These calculations are typically performed on the molecule's optimized ground-state geometry. nih.gov
The analysis of the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed understanding of the nature of the electronic excitations (e.g., π→π* or n→π* transitions). growingscience.comnih.gov The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is crucial for achieving accurate predictions that can be reliably compared with experimental spectra measured in solution. nih.gov
Table 2: Predicted Electronic Transitions for this compound via TD-DFT
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| 4.50 | 275.5 | 0.085 | HOMO -> LUMO |
| 5.15 | 240.7 | 0.150 | HOMO-1 -> LUMO |
| 5.80 | 213.7 | 0.420 | HOMO -> LUMO+1 |
Note: This table is illustrative and contains hypothetical data based on TD-DFT principles.
Reaction Mechanism Studies
Potential Energy Surface (PES) Mapping for Key Transformations
Potential Energy Surface (PES) mapping is a computational technique used to explore the energy landscape of a chemical reaction. For this compound, this could involve studying its synthesis, degradation, or participation in further chemical reactions. By systematically changing the coordinates of the reacting atoms, a multi-dimensional surface is generated that shows how the potential energy of the system changes.
Key features of the PES include energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states. growingscience.com Mapping the PES allows for the identification of the most likely reaction pathways by tracing the minimum energy path connecting reactants to products. This provides a foundational understanding of the reaction's feasibility and selectivity.
Characterization of Transition States and Activation Barriers
Once a potential reaction pathway is identified on the PES, the next step is to precisely locate and characterize the transition states (TS). A transition state is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating a TS structure is computationally intensive and is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation barrier (Ea). This is a critical parameter as it determines the rate of the reaction. A higher activation barrier implies a slower reaction. For a multi-step reaction, the step with the highest activation barrier is the rate-determining step. Computational determination of these barriers provides quantitative insights into reaction kinetics that can be difficult to measure experimentally.
Theoretical Prediction of Chemical Reactivity Descriptors
DFT calculations can be used to determine a range of "chemical reactivity descriptors" that provide insight into the kinetic stability and reactivity of this compound. growingscience.com These descriptors are derived from the energies of the frontier molecular orbitals, HOMO and LUMO. growingscience.com
Key descriptors include:
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A smaller gap generally indicates higher reactivity.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2.
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.
Electronegativity (χ): The power of a molecule to attract electrons, calculated as -(E_HOMO + E_LUMO) / 2.
Chemical Potential (μ): Related to electronegativity (μ = -χ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as μ² / (2η).
These descriptors help in predicting how the molecule will interact with other reagents, for example, whether it is more likely to act as an electrophile or a nucleophile.
Table 3: Hypothetical Chemical Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| E_HOMO | -6.20 |
| E_LUMO | -0.85 |
| HOMO-LUMO Gap (ΔE) | 5.35 |
| Chemical Hardness (η) | 2.675 |
| Global Softness (S) | 0.374 |
| Electronegativity (χ) | 3.525 |
| Electrophilicity Index (ω) | 2.32 |
Note: This table is illustrative and contains hypothetical data.
Molecular Dynamics (MD) Simulations for Conformational Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide a detailed picture of its conformational dynamics. nih.govnih.gov
In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, resulting in a trajectory that describes the positions and velocities of the atoms. This allows for the exploration of the conformational space available to the molecule and the identification of the most stable or populated conformations. researchgate.net
Lack of Specific Research Data on this compound in Advanced Materials and Synthesis
Extensive literature searches for the specific applications of the chemical compound this compound in materials science and advanced organic synthesis have yielded no direct research findings. Despite broad searches for its role as a synthetic building block, its use in organic electronics, its function in coordination chemistry, and its incorporation into novel functional molecules, no dedicated studies detailing these specific applications for this particular compound were found.
The current body of scientific literature focuses more broadly on the applications of hydrazine derivatives in general. While hydrazines are well-established precursors in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, through reactions like cyclocondensation, no published examples specifically utilize the this compound motif.
Similarly, in the field of materials science, there is a significant body of research on organic electronic materials, including conductive polymers and components for optoelectronic devices like OLEDs. However, there is no available information linking this compound to the synthesis or functionalization of these materials.
Furthermore, the role of hydrazine derivatives as ligands in coordination chemistry is a known area of study, leading to the formation of various metal complexes. Yet, no specific research could be located that investigates the coordination behavior or the properties of metal complexes formed with this compound.
Finally, while the design and synthesis of novel functional molecules is a vast area of chemical research, and hydrazone derivatives are recognized for their biological activities, there are no specific reports on the design of new molecules based on the this compound scaffold.
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Routes for [(2-Chloro-5-fluorophenyl)methyl]hydrazine
The traditional synthesis of hydrazine (B178648) derivatives often involves hazardous reagents and generates significant waste. Future research must prioritize the development of environmentally benign methods for the synthesis of this compound. These efforts will likely focus on the core principles of green chemistry, including the use of safer solvents, catalytic processes, and renewable resources.
Key areas for investigation include:
Catalytic Hydrogenation of Hydrazones: A promising green alternative to traditional reduction methods involves the catalytic hydrogenation of the corresponding hydrazone precursor. This approach often utilizes environmentally friendly reducing agents like hydrogen gas and can be performed using heterogeneous catalysts that are easily recovered and recycled.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore the enzymatic synthesis of this compound, potentially leading to a highly efficient and sustainable process.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. The development of a flow synthesis protocol for this compound could enable a more efficient and scalable production process.
A comparative overview of potential green synthetic routes is presented in Table 1.
| Synthetic Route | Key Features | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | Use of H₂ gas or transfer hydrogenation with recyclable catalysts (e.g., Pd/C, Raney Ni). | High atom economy, reduced metal waste, milder reaction conditions. | Development of highly active and selective catalysts that minimize side reactions. |
| Biocatalytic Synthesis | Employment of enzymes (e.g., imine reductases, transaminases) in aqueous media. | High enantioselectivity, operation at ambient temperature and pressure, biodegradable catalysts. | Enzyme screening and engineering to optimize for the specific substrate. |
| Flow Chemistry Synthesis | Continuous reaction in a microreactor or packed-bed reactor. | Enhanced safety and control, improved yield and purity, amenability to automation. | Optimization of reactor design, reaction parameters, and in-line purification techniques. |
Table 1: Comparison of Potential Green Synthetic Routes for this compound.
Exploration of Undiscovered Reactivity Patterns and Selectivities
The reactivity of this compound is dictated by the interplay of its functional groups: the nucleophilic hydrazine moiety, the aromatic ring with its specific substitution pattern, and the benzylic position. While general reactions of hydrazines are well-documented, the specific influence of the 2-chloro and 5-fluoro substituents on the reactivity of this molecule remains a fertile ground for investigation.
Future research should aim to uncover novel transformations and selective reactions. Key areas of exploration include:
Synthesis of Novel Heterocyclic Scaffolds: Hydrazines are key precursors for a wide variety of nitrogen-containing heterocycles. The reaction of this compound with various electrophiles could lead to the discovery of new pyridazines, pyrazoles, and other heterocyclic systems with potential applications in medicinal chemistry and materials science.
Metal-Catalyzed Cross-Coupling Reactions: The chloro- and fluoro-substituents on the phenyl ring could serve as handles for various metal-catalyzed cross-coupling reactions. Investigating reactions like Suzuki, Heck, and Buchwald-Hartwig aminations could provide access to a diverse range of derivatives with tailored electronic and steric properties.
Asymmetric Catalysis: The development of enantioselective reactions involving the hydrazine moiety could lead to the synthesis of chiral molecules with potential biological activity. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at the nitrogen atoms or the benzylic carbon.
The potential reactivity of this compound is summarized in Table 2.
| Reaction Type | Potential Reagents | Expected Products | Significance |
| Heterocycle Formation | Dicarbonyl compounds, α,β-unsaturated ketones | Pyrazoles, pyridazines, pyrazolines | Access to novel scaffolds for drug discovery and material science. |
| N-Functionalization | Alkyl halides, acyl chlorides, isocyanates | Substituted hydrazines, hydrazides, semicarbazides | Modulation of the compound's electronic and steric properties. |
| Cross-Coupling Reactions | Boronic acids, alkenes, amines (with a suitable catalyst) | Biaryls, substituted styrenes, arylamines | Diversification of the aromatic core for fine-tuning properties. |
Table 2: Potential Reactivity Patterns of this compound.
Integration of High-Throughput Experimentation and Automated Synthesis
To accelerate the exploration of the synthetic routes and reactivity of this compound, the integration of high-throughput experimentation (HTE) and automated synthesis platforms is crucial. These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates, significantly reducing the time and resources required for process optimization and library synthesis.
A potential HTE workflow for the synthesis and derivatization of this compound could involve:
Automated Reagent Dispensing: Robotic systems would dispense precise amounts of starting materials, catalysts, and solvents into multi-well plates.
Parallel Reaction Execution: The reaction plates would be subjected to controlled heating, cooling, and mixing in parallel reactors.
High-Throughput Analysis: Rapid analytical techniques such as UPLC-MS and GC-MS would be used to analyze the outcome of each reaction, providing data on conversion, yield, and purity.
Data Analysis and Iteration: Software would be used to analyze the large datasets generated, identify optimal reaction conditions, and inform the design of subsequent experiments.
The benefits of applying HTE to the study of this compound are outlined in Table 3.
| Application Area | HTE Approach | Expected Outcome | Impact |
| Synthesis Optimization | Screening of catalysts, solvents, temperatures, and reagent ratios in parallel. | Identification of optimal conditions for green and efficient synthesis. | Faster development of scalable and sustainable manufacturing processes. |
| Reactivity Profiling | Reaction of the target molecule with a diverse library of electrophiles and coupling partners. | Rapid mapping of the compound's reactivity and discovery of novel transformations. | Accelerated discovery of new derivatives with interesting properties. |
| Library Synthesis | Automated synthesis of a large library of derivatives for biological or materials screening. | Generation of a diverse set of compounds for property evaluation. | Increased chances of identifying lead compounds for various applications. |
Table 3: High-Throughput Experimentation Strategies for this compound.
Advanced Computational Modeling for Predictive Material Science and Molecular Design
Computational chemistry and molecular modeling are indispensable tools for predicting the properties and behavior of molecules, thereby guiding experimental efforts. For this compound and its derivatives, computational methods can provide valuable insights into their electronic structure, reactivity, and potential applications.
Future research in this area should leverage advanced computational techniques, including:
Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of properties, including molecular orbital energies, charge distributions, and reaction energetics. These calculations can help in understanding the reactivity of the molecule and in designing new reactions.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational dynamics of the molecule and its interactions with other molecules, such as solvents or biological macromolecules. This can be particularly useful in the design of new materials or drug candidates.
Quantitative Structure-Activity Relationship (QSAR) Studies: If a set of derivatives with measured properties (e.g., biological activity, material performance) is available, QSAR models can be developed to predict the properties of new, unsynthesized compounds.
The application of computational modeling to this compound is detailed in Table 4.
| Computational Method | Property to be Investigated | Potential Application |
| Density Functional Theory (DFT) | Electronic properties (HOMO-LUMO gap), reaction mechanisms, spectroscopic properties. | Predicting reactivity, designing novel catalysts, and interpreting experimental data. |
| Molecular Docking | Binding affinity and mode of interaction with biological targets. | Virtual screening for potential drug candidates and guiding lead optimization. |
| Molecular Dynamics (MD) | Conformational preferences, solvation effects, and interactions in condensed phases. | Understanding the behavior of the molecule in different environments and designing new materials. |
| QSAR Modeling | Correlation of molecular descriptors with observed activity or properties. | Predicting the properties of new derivatives and prioritizing synthetic targets. |
Table 4: Computational Modeling Approaches for this compound.
Q & A
Q. What are the standard synthetic routes for [(2-Chloro-5-fluorophenyl)methyl]hydrazine?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloro-5-fluorobenzyl chloride with hydrazine hydrate under reflux in a polar solvent (e.g., ethanol or methanol). The reaction typically requires 6–12 hours at 60–80°C, followed by acidification with HCl to isolate the product as a hydrochloride salt. Purity is enhanced via recrystallization from ethanol/water mixtures . Alternative methods may use Boc-protected hydrazines to improve selectivity in complex syntheses .
Q. How is this compound characterized experimentally?
Key characterization methods include:
- Spectroscopy : IR (N-H stretch at ~3300 cm⁻¹, C-Cl/F vibrations at 700–800 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.8–7.5 ppm, hydrazine NH₂ at δ 3.5–4.5 ppm), and mass spectrometry (m/z corresponding to molecular ion [M+H]⁺).
- X-ray crystallography : SHELX or ORTEP software can resolve crystal structures, with bond angles and torsional parameters confirming steric effects from Cl/F substituents .
- Elemental analysis : Validates stoichiometry (e.g., C: ~45%, H: ~3.5%, N: ~12%) .
Q. What are the primary reactivity pathways for this compound?
- Oxidation : Forms azo compounds (e.g., with KMnO₄/H₂O₂) via N-N coupling.
- Reduction : Yields amines (e.g., using NaBH₄ or H₂/Pd-C).
- Nucleophilic substitution : The chloro group reacts with amines/thiols under basic conditions .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound derivatives?
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of hydrazine.
- Catalysts : Cu(I) or Pd(0) catalysts improve cross-coupling efficiency in aryl substitution.
- Temperature control : Lower temps (0–25°C) reduce side reactions during hydrazine addition .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer efficacy often arise from:
- Substituent effects : Fluorine’s electronegativity vs. chlorine’s steric bulk alters enzyme binding.
- Assay conditions : Varying pH or cell lines (e.g., HeLa vs. MCF-7) impact IC₅₀ values. Validate results using orthogonal assays (e.g., enzymatic inhibition + cell viability) and computational docking (MOE or AutoDock) to correlate structure-activity relationships .
Q. What mechanisms underlie its potential biological activity?
- Enzyme inhibition : The hydrazine moiety chelates metal ions in catalytic sites (e.g., ribonucleotide reductase).
- DNA intercalation : Aromatic systems disrupt base-pair stacking, observed via fluorescence quenching assays .
Q. What computational tools are recommended for modeling its interactions?
- Molecular dynamics : AMBER or GROMACS simulate ligand-protein binding stability.
- Density Functional Theory (DFT) : Gaussian09 calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
